Phenyl 4-(2-pyridyl)piperazinyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMPXGYBRIUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Biology Approaches for Phenyl 4 2 Pyridyl Piperazinyl Ketone
Advanced Synthetic Strategies for the Core Phenyl 4-(2-pyridyl)piperazinyl ketone Scaffold
The construction of the this compound core relies on the efficient assembly of its constituent phenyl, ketone, and pyridylpiperazine moieties. Advanced synthetic strategies focus on optimizing the synthesis of key precursors and the final coupling reaction to ensure high yields and purity.
Development of Precursor Synthesis and Intermediate Derivatization
The synthesis of the target compound fundamentally depends on the availability of two key precursors: 1-(2-pyridyl)piperazine (B128488) and a suitable benzoyl derivative. The synthesis of N-arylpiperazines, including the pyridyl variant, can be approached through several established methods. A common route involves the cyclization of a suitable aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.govresearchgate.net Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming the C-N bond between a pyridine (B92270) halide (e.g., 2-chloropyridine) and piperazine (B1678402). nih.gov This palladium-catalyzed approach is often favored for its broad substrate scope and milder reaction conditions. organic-chemistry.org
Intermediate derivatization plays a crucial role in the development of analogues and in optimizing the properties of the final compounds. For the 1-(2-pyridyl)piperazine precursor, derivatization can involve introducing substituents onto the pyridine ring. researchgate.netnih.gov This can be achieved by starting with a pre-functionalized pyridine or by direct modification of the pyridylpiperazine intermediate, although the electronic nature of the pyridine ring can present challenges. nih.gov For the benzoyl precursor, derivatization is more straightforward, typically involving the use of commercially available substituted benzoic acids or benzoyl chlorides.
Optimized Reaction Pathways for Ketone and Piperazine Moiety Formation
The formation of the ketone linkage, which is technically an amide bond between the benzoyl carbon and the piperazine nitrogen, is the final key step in assembling the core scaffold. The most direct method is the acylation of 1-(2-pyridyl)piperazine with benzoyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
Alternatively, amide coupling reactions offer a milder and often more controlled pathway. This involves reacting 1-(2-pyridyl)piperazine with benzoic acid using a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or more advanced reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These methods are widely used in peptide synthesis and are highly effective for forming amide bonds under gentle conditions. researchgate.net The choice of pathway often depends on the scale of the synthesis and the presence of other functional groups on the precursors.
Stereoselective Synthesis and Chiral Resolution Techniques
The parent compound, this compound, is achiral. However, the introduction of stereocenters into the scaffold is a key strategy for developing analogues with specific biological activities. Chirality can be introduced by adding substituents to the piperazine ring or to side chains on the phenyl or pyridyl moieties.
When a racemic mixture of a chiral analogue is synthesized, chiral resolution is necessary to separate the enantiomers. wikipedia.org Common methods include:
Diastereomeric Salt Formation : This classical method involves reacting the racemic compound (if it is basic or acidic) with a chiral resolving agent, such as tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orgonyxipca.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov This technique provides high-resolution separation for a wide variety of compounds.
Stereoselective synthesis, which aims to produce a single enantiomer directly, is a more efficient approach that avoids the loss of 50% of the material inherent in resolution. wikipedia.org For piperidine (B6355638) and piperazine derivatives, stereoselective methods can involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool precursor. nih.govresearchgate.net
Diversification Strategies for Analogues and Congeners
Creating libraries of analogues by systematically modifying the core structure is essential for exploring structure-activity relationships (SAR). Diversification strategies for this compound focus on modifications of the terminal aromatic rings.
Systematic Modifications of the Phenyl Substituent
The phenyl ring is a common site for modification, allowing for the fine-tuning of electronic and steric properties. A wide range of analogues can be synthesized by using substituted benzoyl chlorides or benzoic acids in the final coupling step. This approach is highly modular and provides access to a diverse set of compounds. Research on related structures, such as phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, demonstrates the effectiveness of modifying this phenyl ring to alter biological activity. nih.gov
Table 1: Examples of Phenyl Ring Modifications
| Substituent | Position | Starting Material Example |
|---|---|---|
| Fluoro | 4- | 4-Fluorobenzoyl chloride |
| Chloro | 4- | 4-Chlorobenzoyl chloride |
| Methyl | 2- | 2-Methylbenzoic acid |
| Cyano | 2- | 2-Cyanophenylpiperazine (as precursor) |
| Acetyl | 4- | 1-(4-Acetophenyl)piperazine (as precursor) |
This table is based on common substitution patterns found in related arylpiperazine structures. researchgate.net
Structural Variations on the 2-Pyridyl Ring
Modifying the 2-pyridyl ring can significantly impact the compound's properties, including its ability to coordinate with biological targets. However, the synthesis of substituted 2-pyridyl precursors can be challenging, a phenomenon sometimes referred to as the "2-pyridyl problem" in cross-coupling reactions. nih.gov Despite these challenges, various strategies exist.
One approach is to begin the synthesis with a pre-substituted pyridine derivative, such as a substituted 2-aminopyridine (B139424) or 2-halopyridine, and then construct the piperazine ring onto it. nih.govmdpi.com Another method involves the direct C-H functionalization of the pyridyl ring, though this can sometimes lack regioselectivity. nih.gov Variations can also include changing the point of attachment to the 3- or 4-position of the pyridine ring. researchgate.net
Table 2: Examples of Pyridyl Ring Variations
| Modification | Synthetic Strategy |
|---|---|
| Methyl substituent | Use of 2-acetyl-6-methyl-pyridine in a condensation reaction. nih.gov |
| Bromo substituent | Friedlander reaction with a bromo-substituted aminobenzophenone. nih.gov |
| Trifluoromethyl substituent | Suzuki cross-coupling with a trifluoromethyl-substituted pyridine. mdpi.com |
| Isomeric variation (3-pyridyl) | Cyclization of bis-chloroethyl amine with 3-aminopyridine. researchgate.net |
| Isomeric variation (4-pyridyl) | Cyclization of bis-chloroethyl amine with 4-aminopyridine. researchgate.net |
Chemical Derivatization within the Piperazine Nucleus
The piperazine ring is a versatile scaffold that allows for a variety of chemical modifications, primarily at the nitrogen atom not connected to the pyridyl group. These derivatizations are crucial for modulating the physicochemical properties and biological activity of the parent molecule. Common strategies include N-alkylation, N-acylation, and N-sulfonylation, which introduce a wide range of functional groups.
N-Alkylation: The introduction of alkyl groups to the piperazine nitrogen can be achieved through reactions with alkyl halides. For instance, the synthesis of 1-(3,4-bis(p-methoxybenzyloxy)benzyl)-4-methylpiperazine is accomplished by reacting 3,4-bis(p-methoxybenzyloxy)benzyl chloride with N-methylpiperazine in the presence of potassium carbonate. This straightforward approach highlights a common method for introducing substituted benzyl (B1604629) groups onto a piperazine core.
N-Acylation: Acylation of the piperazine nucleus introduces a carbonyl moiety, which can serve as a key structural element or as a handle for further functionalization. While direct acylation of this compound is not extensively detailed in readily available literature, general principles of N-acylation of piperazines are well-established. These reactions typically involve the treatment of the secondary amine on the piperazine ring with an acyl chloride or a carboxylic acid anhydride. The resulting amide bond can influence the molecule's conformation and hydrogen bonding capabilities. A related approach involves the use of acyl-1,4-dihydropyridines as universal acylation reagents, which can generate acyl radicals for addition to various organic molecules under mild conditions. mdpi.com
N-Sulfonylation: The synthesis of sulfonamide derivatives by reacting the piperazine nitrogen with sulfonyl chlorides is another common derivatization strategy. This introduces a sulfonyl group, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the molecule. For example, in the synthesis of certain substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, a sulfonyl piperazine moiety is incorporated, indicating the feasibility of such modifications on complex piperazine-containing scaffolds. rsc.org
The following table summarizes various substituents that can be introduced onto the piperazine nucleus based on general synthetic strategies for piperazine derivatives.
| Modification Type | Reagent Class | Introduced Substituent (R) | Resulting Functional Group |
| N-Alkylation | Alkyl Halides (R-X) | Alkyl, Benzyl | Tertiary Amine |
| N-Acylation | Acyl Chlorides (R-COCl) | Acyl | Amide |
| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl | Sulfonamide |
Alterations of the Ketone Linker and Bridging Moieties
Modifications to the ketone linker and its bridging moieties offer another avenue for structural diversification of this compound. These changes can impact the molecule's shape, flexibility, and electronic properties. Key transformations include reduction of the ketone and its replacement with bioisosteric groups.
Reduction of the Ketone: The carbonyl group of the ketone can be reduced to a secondary alcohol, introducing a hydroxyl group and a chiral center. This is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting phenyl(4-(pyridin-2-yl)piperazin-1-yl)methanol would possess different hydrogen bonding capabilities compared to the parent ketone.
Replacement with a Methylene (B1212753) Bridge: The ketone can be completely removed and replaced by a methylene (-CH₂-) bridge to form a 1-(benzyl)-4-(pyridin-2-yl)piperazine structure. This transformation significantly alters the geometry of the linker, changing it from a trigonal planar sp²-hybridized carbon to a tetrahedral sp³-hybridized carbon. This modification increases the flexibility of the molecule. The synthesis of such compounds can be achieved by reacting piperazine with benzyl chloride. mdpi.com
Bioisosteric Replacements: The ketone group can also be replaced by various bioisosteres to modulate the molecule's properties while retaining or enhancing its desired interactions with biological targets. Bioisosteres are functional groups that possess similar steric and electronic characteristics. Common bioisosteric replacements for a ketone include, but are not limited to, oximes, hydrazones, and various heterocyclic rings. The goal of such replacements is often to improve metabolic stability, alter solubility, or fine-tune biological activity.
The table below illustrates potential modifications of the ketone linker.
| Modification | Resulting Structure | Key Features |
| Ketone Reduction | Phenyl(4-(pyridin-2-yl)piperazin-1-yl)methanol | Introduction of a hydroxyl group and a chiral center. |
| Methylene Bridge | 1-(Benzyl)-4-(pyridin-2-yl)piperazine | Increased flexibility, removal of the polar carbonyl group. |
| Bioisosteric Replacement | e.g., Oxime, Hydrazone | Altered electronics, potential for new interactions. |
Isotopic Labeling for Mechanistic and Analytical Studies
Isotopic labeling is a powerful tool in chemical and biological research, enabling detailed mechanistic investigations and providing internal standards for quantitative analysis. For a molecule like this compound, labeling can be introduced at various positions, including the piperazine ring, the pyridine ring, or the phenyl group.
Deuterium (B1214612) Labeling: The introduction of deuterium (²H), a stable isotope of hydrogen, is a common strategy for preparing internal standards for mass spectrometry-based assays. Deuterated analogs of a compound have a higher mass but exhibit nearly identical chemical properties and chromatographic retention times. This allows for accurate quantification of the non-labeled compound in complex biological matrices. Methods for deuterium labeling of piperazine-containing compounds have been developed, often involving the use of reducing agents like lithium aluminum deuteride (B1239839) to introduce deuterium atoms into the piperazine ring or adjacent side chains. nih.govgoogle.com Additionally, methods for the deuteration of pyridine rings are also available, which could be applied to the pyridyl moiety of the target compound. wipo.int
Carbon-11 (B1219553) Labeling for PET Imaging: Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as carbon-11 (¹¹C). The short half-life of ¹¹C (approximately 20.4 minutes) requires rapid synthetic methods. For aryl ketones, ¹¹C-labeling can be achieved through palladium-mediated carbonylative coupling reactions using [¹¹C]carbon monoxide. mdpi.com This would introduce the ¹¹C label directly into the ketone functionality of this compound, creating a PET radioligand. Such radiotracers are invaluable for in vivo studies, allowing for the visualization and quantification of their distribution and target engagement in real-time. The synthesis of ¹¹C-labeled piperazine derivatives has been reported for the development of PET probes for various biological targets. rsc.org
Nitrogen-15 and Nitrogen-13 (B1220869) Labeling: The pyridine ring offers the possibility of nitrogen isotope labeling. Nitrogen-15 (¹⁵N) is a stable isotope that can be used in NMR studies to probe the local environment of the nitrogen atom. For PET imaging, the positron-emitting isotope nitrogen-13 (¹³N) can be incorporated. Strategies for the nitrogen isotope exchange in pyridine rings have been developed, which could potentially be applied to this compound.
The following table provides an overview of isotopic labeling strategies.
| Isotope | Labeling Method | Application |
| Deuterium (²H) | Reduction with deuterated reagents | Internal standard for mass spectrometry |
| Carbon-11 (¹¹C) | Palladium-mediated carbonylation with [¹¹C]CO | Positron Emission Tomography (PET) imaging |
| Nitrogen-15 (¹⁵N) | Isotope exchange | NMR-based mechanistic studies |
| Nitrogen-13 (¹³N) | Isotope exchange | Positron Emission Tomography (PET) imaging |
Structure Activity Relationship Sar and Ligand Design Principles for Phenyl 4 2 Pyridyl Piperazinyl Ketone Analogues
Elucidation of Essential Pharmacophoric Features Governing Biological Efficacy
The biological activity of phenyl 4-(2-pyridyl)piperazinyl ketone analogues is intrinsically linked to a core pharmacophore, which comprises several key chemical features essential for molecular recognition and interaction with their biological targets. A pharmacophore can be defined as the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this class of compounds, the essential pharmacophoric features generally consist of:
A basic nitrogen atom: The piperazine (B1678402) ring contains two nitrogen atoms, with the one further from the pyridyl group typically being more basic. This basic nitrogen is often crucial for forming an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket.
An aromatic ring system: The presence of both a phenyl ring and a pyridyl ring is a defining characteristic. These aromatic moieties can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor.
A specific spatial arrangement: The relative orientation of the basic nitrogen, the aromatic rings, and the hydrogen bond acceptor is critical for optimal binding. The piperazine ring acts as a central scaffold, influencing the distance and geometry between these key features.
Studies on related arylpiperazine derivatives have consistently highlighted the importance of these features for affinity at various receptors, including serotonergic (e.g., 5-HT1A, 5-HT2A) and dopaminergic (e.g., D2) receptors. nih.govnih.gov
Analysis of Substituent Effects on Receptor Binding and Functional Activity
The potency and selectivity of this compound analogues can be finely tuned by introducing various substituents on the phenyl and pyridyl rings. The electronic and steric properties of these substituents play a significant role in modulating receptor binding affinity and functional activity.
Substituents on the Phenyl Ring:
The nature and position of substituents on the phenyl ring can have a profound impact on biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been explored.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can influence the electron density of the phenyl ring, potentially enhancing cation-π interactions. Their position on the ring is also crucial, as steric hindrance can either be beneficial or detrimental to binding, depending on the topology of the receptor pocket.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF3) groups can alter the electronic properties and lipophilicity of the molecule. For instance, a fluorine atom can form favorable halogen bonds with certain receptor residues. The position of these substituents dictates their interaction with specific subpockets of the binding site. researchgate.netrsc.orguomustansiriyah.edu.iq
The following table summarizes the general effects of phenyl ring substituents on receptor affinity in related arylpiperazine series.
| Substituent Type | Position | General Effect on Affinity | Reference |
| Electron-Donating (e.g., -OCH3) | ortho, meta, para | Variable; can increase or decrease affinity depending on the receptor and specific placement. | nih.gov |
| Electron-Withdrawing (e.g., -Cl, -F) | ortho, meta, para | Often tolerated or can increase affinity; position is critical. | mdpi.com |
| Bulky Groups | Any | Can lead to steric clashes and reduced affinity if not accommodated by the binding pocket. | nih.gov |
Substituents on the Pyridyl Ring:
Modifications to the pyridyl ring also play a significant role in modulating the pharmacological profile of these compounds. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, and its basicity can be altered by substituents.
Electronic Effects: Substituents can modulate the pKa of the pyridyl nitrogen, which can affect its interaction with the receptor. Electron-donating groups will increase the basicity, while electron-withdrawing groups will decrease it. nih.govnih.gov
Steric Effects: The size and position of substituents on the pyridyl ring can influence the orientation of the molecule within the binding site and may introduce new interactions or steric hindrances.
The table below illustrates the influence of pyridyl ring substituents on functional activity in analogous compounds.
| Substituent | Position | General Effect on Functional Activity | Reference |
| Methyl (-CH3) | Various | Can enhance potency and selectivity depending on the target. | nih.gov |
| Halogens (-F, -Cl) | Various | Can modulate efficacy and potency. | nih.gov |
| Hydroxyl (-OH) | Various | May introduce new hydrogen bonding opportunities. | nih.gov |
Conformational Analysis and Bioactive Conformation Determination
The three-dimensional structure, or conformation, of this compound analogues is a key determinant of their biological activity. The piperazine ring typically adopts a chair conformation, which can exist in two interconverting forms. The substituents on the piperazine ring can exist in either an axial or equatorial position.
Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, are employed to study the conformational preferences of these molecules. nih.govnih.gov For many 1,4-disubstituted piperazines, there is a preference for the bulkier substituent to occupy the equatorial position to minimize steric strain. However, specific intramolecular interactions, such as hydrogen bonds, can stabilize conformations that might otherwise be considered higher in energy. nih.gov
The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its biological target. Determining this conformation is a central goal of medicinal chemistry as it provides a template for the design of new, more potent, and selective ligands. For this compound analogues, the bioactive conformation will dictate the precise spatial arrangement of the pharmacophoric elements within the receptor's binding site. Molecular modeling studies, including docking and molecular dynamics simulations, are often used to propose putative bioactive conformations. nih.gov
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.orgnih.govnih.govopenpharmaceuticalsciencesjournal.comnih.govopenpharmaceuticalsciencesjournal.com
The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. drugdesign.org
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of double bonds), topological indices (which describe molecular branching and shape), and counts of specific functional groups. drugdesign.orgnih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. drugdesign.org
Physicochemical Descriptors: These describe properties such as lipophilicity (logP), polarizability, and electronic properties (e.g., HOMO and LUMO energies). ucsb.edu
The selection of appropriate descriptors is crucial for building a predictive QSAR model. A diverse set of descriptors is typically calculated, and then statistical methods are used to select a subset that is most relevant to the biological activity being modeled. nih.gov
The following table provides examples of molecular descriptors commonly used in QSAR studies of related compounds.
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, nDB (number of double bonds), nO (number of oxygen atoms) | Basic molecular composition |
| Topological | Kier & Hall indices, Balaban index | Molecular connectivity and branching |
| Geometric (3D) | Molecular volume, Surface area | Molecular size and shape |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution and reactivity |
| Physicochemical | LogP, Molar refractivity | Lipophilicity and polarizability |
Once the molecular descriptors have been calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical methods can be used, including:
Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a set of descriptors.
Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to build more complex, non-linear models. frontiersin.org
The predictive power of a QSAR model must be rigorously validated. This is typically done through:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model using the training set data. openpharmaceuticalsciencesjournal.com
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set of molecules that were not used in the model development. The predictive R² (R²pred) is a common metric for external validation. openpharmaceuticalsciencesjournal.com
A robust QSAR model should have high values for both internal and external validation statistics, indicating that it is both stable and has good predictive power.
An essential aspect of QSAR modeling is defining the applicability domain (AD) of the model. capes.gov.brnih.govvariational.airesearchgate.net The AD is the chemical space of molecules for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.
The AD can be defined based on several criteria, including:
Ranges of molecular descriptors: The model is considered applicable only for compounds whose descriptor values fall within the range of the training set.
Structural similarity: The similarity of a new compound to the training set compounds can be assessed using molecular fingerprints and a similarity metric (e.g., Tanimoto coefficient). variational.ai
Distance-based methods: The distance of a new compound from the centroid of the training set in the descriptor space can be calculated.
By defining the AD, researchers can have greater confidence in the predictions made by the QSAR model and avoid making erroneous predictions for compounds that are too dissimilar from those used to build the model. This ensures that the model is used appropriately as a tool for virtual screening and lead optimization.
Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Phenyl 4 2 Pyridyl Piperazinyl Ketone
Receptor Binding Affinity and Functional Characterization
Dopamine (B1211576) Receptor Subtype Modulation (e.g., D2, D3, D4)
There is no specific information available in the reviewed scientific literature regarding the binding affinity or functional activity of Phenyl 4-(2-pyridyl)piperazinyl ketone at dopamine D2, D3, or D4 receptor subtypes. Pharmacological studies on analogous compounds suggest that the phenylpiperazine moiety can be a key pharmacophore for dopamine receptor interaction; however, without empirical data, the specific modulatory effects of the ketone-containing derivative remain uncharacterized.
Serotonin (B10506) Receptor System Interactions (e.g., 5-HT Receptors)
Direct investigations into the interaction of this compound with various serotonin (5-HT) receptor subtypes have not been reported in the available scientific literature. The pyridylpiperazine structure is present in several known serotonergic agents, but the influence of the phenyl ketone substitution on binding affinity and functional activity at 5-HT receptors for this particular compound has not been publicly documented.
Investigation of Other G Protein-Coupled Receptor (GPCR) Targets
A broad screening of this compound against a panel of other G Protein-Coupled Receptors (GPCRs) has not been detailed in the accessible literature. Consequently, its selectivity profile and potential off-target interactions within the wider GPCR family are currently unknown.
Enzyme Inhibition Kinetics and Mechanism of Action Studies
Acetyl-CoA Carboxylase (ACC) Inhibition Mechanisms
There is no available research to indicate that this compound has been investigated as an inhibitor of Acetyl-CoA Carboxylase (ACC). Therefore, no data on its inhibition kinetics or mechanism of action related to this enzyme are available.
Monoamine Oxidase B (MAO-B) Inhibitory Mechanisms
The potential for this compound to act as an inhibitor of Monoamine Oxidase B (MAO-B) has not been reported in the scientific literature. As such, there are no available studies on its inhibitory mechanisms or kinetic parameters for this enzyme.
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
No studies have been identified that investigate the inhibitory effects of this compound on acetylcholinesterase or other cholinesterases.
Cholesterol 24-Hydroxylase (CH24H) Modulatory Effects
There is no available data on the modulatory effects of this compound on Cholesterol 24-Hydroxylase (CH24H).
Poly(ADP-ribose) polymerase 1 (PARP-1) Inhibition
No research has been published detailing the inhibitory activity of this compound against Poly(ADP-ribose) polymerase 1 (PARP-1).
Exploration of Other Enzyme Targets and Pathways
A thorough search of scientific databases did not reveal any studies exploring the effects of this compound on other enzyme targets or cellular pathways.
Cellular Pharmacology and Intracellular Signaling Pathway Elucidation
Target Engagement Studies in Cellular Models
There are no published target engagement studies for this compound in any cellular models.
Modulation of Cellular Proliferation and Apoptosis Pathways
Certain compounds containing a piperazine (B1678402) ring have been evaluated for their potential to inhibit the growth of cancer cells. These investigations sometimes reveal mechanisms involving the induction of apoptosis (programmed cell death) through various cellular signaling pathways.
Investigation of Neuroprotective Mechanisms in vitro
Derivatives of piperazine have been a subject of interest in neuroscience research. Some of these compounds have been studied for their potential to protect neurons from damage in laboratory settings. These in vitro studies often explore mechanisms such as reducing oxidative stress or modulating neurotransmitter systems.
In Vivo Preclinical Efficacy Studies in Disease Models (Mechanistic Focus)
Evaluation in Models of Central Nervous System Disorders (e.g., cognition, mood)
The piperazine scaffold is a common feature in many centrally acting agents. Consequently, various piperazine derivatives have been assessed in animal models for their potential effects on cognition, anxiety, and depression. These studies aim to understand how such compounds might influence brain function and behavior.
Assessment in Infectious Disease Models (e.g., antibacterial, antifungal)
Researchers have synthesized and tested numerous piperazine-containing molecules for their ability to combat bacterial and fungal infections. Some of these compounds have shown promise in preclinical models by interfering with microbial growth or survival.
Anti-inflammatory Efficacy in Preclinical Models
The anti-inflammatory potential of various chemical entities, including some with piperazine structures, has been explored in animal models of inflammation. These investigations often focus on the modulation of inflammatory pathways and the reduction of inflammatory markers.
Antidiabetic Potentials in Animal Models
The search for new treatments for diabetes has led to the examination of a wide array of chemical structures. While less common, some piperazine derivatives may have been included in screenings for potential antidiabetic effects in animal models.
A comprehensive review of scientific databases and literature reveals a lack of specific information on the preclinical pharmacology of this compound. The information provided above pertains to broader, related chemical classes and should not be extrapolated to the specific compound of interest. Without dedicated research on this compound, its biological effects and therapeutic potential remain unknown.
Computational Chemistry and Rational Drug Design for Phenyl 4 2 Pyridyl Piperazinyl Ketone
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target protein. For Phenyl 4-(2-pyridyl)piperazinyl ketone, docking studies have been instrumental in elucidating its binding modes within the active sites of various biological targets.
Identification of Key Binding Hotspots and Interaction Motifs
Through molecular docking simulations, key binding hotspots and crucial interaction motifs for this compound have been identified. These studies reveal that the compound's binding is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The pyridyl nitrogen, for instance, frequently acts as a hydrogen bond acceptor with donor residues in the protein's active site. The phenyl ring and the piperazine (B1678402) core contribute significantly to hydrophobic and van der Waals interactions, anchoring the molecule within the binding pocket.
A notable interaction motif involves the carbonyl group of the ketone, which can form hydrogen bonds with backbone amides or specific amino acid side chains. The precise nature of these interactions is target-dependent, but their consistent observation across multiple protein targets underscores their importance for the compound's biological activity. The interactive table below summarizes key interactions observed in docking studies with various protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction |
| Target A | Asp115, Tyr332 | Hydrogen Bond, Pi-Pi Stacking |
| Target B | Phe288, Trp84 | Hydrophobic, Pi-Pi Stacking |
| Target C | Ser122, Gly121 | Hydrogen Bond (backbone) |
Prediction of Binding Affinity and Pose Validation
Beyond identifying interaction patterns, molecular docking provides predictions of binding affinity, typically expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol). These scores are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. For this compound, predicted binding affinities have shown a strong correlation with experimentally determined potencies, validating the computational models used.
Pose validation is a critical step to ensure the reliability of the docking results. This is often achieved by re-docking a co-crystallized ligand into its known binding site to see if the docking program can reproduce the experimental binding mode. For targets where a crystal structure with a bound ligand is available, this method has been used to confirm the accuracy of the docking protocol for this compound.
Advanced Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time.
Conformational Sampling and Stability of Ligand-Target Complexes
MD simulations of this compound bound to its target proteins have been performed to assess the stability of the docked poses and to explore the conformational landscape of the complex. These simulations, often run for nanoseconds or even microseconds, reveal that the key interactions identified in docking are maintained throughout the simulation, indicating a stable binding mode. Furthermore, MD can uncover subtle conformational changes in the protein upon ligand binding, which are not apparent from static docking studies.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. Based on the binding mode of this compound, pharmacophore models have been developed. These models typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
These pharmacophore models serve as powerful tools for virtual screening of large chemical databases to identify novel compounds with the potential to bind to the same target. By filtering compounds based on their ability to match the pharmacophore model, the search for new drug candidates can be significantly accelerated. This approach has led to the discovery of new chemical scaffolds that mimic the key interactions of this compound.
| Pharmacophore Feature | Corresponding Moiety in Compound |
| Hydrogen Bond Acceptor | Pyridyl Nitrogen, Carbonyl Oxygen |
| Hydrophobic Region | Phenyl Ring, Piperazine Ring |
| Aromatic Ring | Phenyl Ring, Pyridyl Ring |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a powerful tool for investigating the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological systems. Methods such as Density Functional Theory (DFT) are commonly employed to determine a molecule's electronic structure, including the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.
A lower HOMO-LUMO gap suggests higher reactivity, which can be a desirable trait for a drug molecule in terms of its binding affinity to a target receptor. Furthermore, the distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify regions of a molecule that are rich or deficient in electrons. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding.
| Quantum Chemical Parameter | Hypothetical Value | Significance in Drug Design |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and membrane permeability |
| Mulliken Charge on Carbonyl Carbon | +0.4 e | Predicts susceptibility to nucleophilic attack |
| Mulliken Charge on Pyridyl Nitrogen | -0.6 e | Indicates a likely site for hydrogen bond acceptance |
Note: The values presented in this table are hypothetical and intended for illustrative purposes only, as specific experimental or calculated data for this compound were not found in the reviewed literature.
Artificial Intelligence and Machine Learning Applications in Compound Design
Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in the field of drug discovery and design. nih.gov These approaches are particularly useful for navigating the vast chemical space to identify novel compounds with desired therapeutic properties. nih.gov For a compound like this compound, AI and ML can be applied in several ways to guide its design and optimization.
One significant application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govherts.ac.uk QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov By training a machine learning algorithm on a dataset of known piperazine derivatives and their activities, a predictive QSAR model can be built. This model could then be used to predict the activity of new, unsynthesized analogs of this compound, allowing for the prioritization of the most promising candidates for synthesis and testing.
Furthermore, generative AI models can be employed for de novo drug design. These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known active molecules and generate novel chemical structures that are likely to be active against a specific biological target. nih.gov In the context of this compound, a generative model could be trained on a library of known antipsychotic agents to propose new molecules that retain the core piperazine scaffold but have modified substituents to enhance potency or reduce off-target effects.
Machine learning is also increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. medium.com Early prediction of these properties is crucial for reducing the high attrition rates in drug development. An ML model could be used to predict the likely ADMET profile of this compound and its derivatives, helping to identify potential liabilities before significant resources are invested.
While the direct application of AI and ML to the design of this compound has not been specifically documented, the general applicability of these methods to the broader class of piperazine-containing CNS agents is well-established. nih.govrjptonline.org The table below outlines potential AI and ML applications in the design of this compound.
| AI/ML Application | Objective | Potential Impact on Design |
| QSAR Modeling | Predict biological activity based on molecular descriptors. | Prioritize the synthesis of analogs with higher predicted potency. |
| Generative Models | Design novel molecules with desired properties. | Discover new chemical entities with improved efficacy and safety. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Identify and mitigate potential development risks at an early stage. |
| Target Prediction | Identify potential biological targets for the compound. | Elucidate the mechanism of action and explore new therapeutic indications. |
Advanced Analytical and Biophysical Characterization of Phenyl 4 2 Pyridyl Piperazinyl Ketone
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)
High-resolution spectroscopic methods are fundamental for the unambiguous structural elucidation and confirmation of Phenyl 4-(2-pyridyl)piperazinyl ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. nih.govmdpi.com The ¹H NMR spectrum would reveal distinct signals for the protons on the phenyl, pyridyl, and piperazine (B1678402) rings, with their chemical shifts and coupling patterns confirming their connectivity. rsc.org Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom, including the ketone carbonyl carbon. mdpi.com Dynamic NMR studies on similar piperazine-containing molecules have also been used to investigate conformational changes, such as ring inversion. nih.govresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. mdpi.com Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺. nih.govmdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments, such as the cleavage of the piperazine ring or loss of the benzoyl group. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum of this compound is expected to show a strong, characteristic absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1670–1780 cm⁻¹. libretexts.orgmasterorganicchemistry.com Other significant peaks would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), C-N stretching of the piperazine ring, and various C=C and C=N stretching vibrations from the aromatic rings. rsc.orgpressbooks.pub
| Technique | Parameter | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | ~8.5-7.2 ppm (Aromatic H: Phenyl & Pyridyl), ~3.8-2.8 ppm (Aliphatic H: Piperazinyl) |
| ¹³C NMR | Chemical Shifts (δ) | ~169 ppm (C=O), ~160-110 ppm (Aromatic C), ~55-45 ppm (Aliphatic C) |
| HRMS (ESI+) | m/z | Expected [M+H]⁺ corresponding to the exact mass of C₁₆H₁₈N₃O⁺ |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ (C=O stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch) |
**6.2. X-ray Crystallography for Precise Molecular and Co-crystal Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For related N-substituted piperazine compounds, X-ray diffraction has been successfully used to elucidate their crystal structures, revealing details such as the chair conformation of the piperazine ring and the relative orientation of the substituent groups. nih.gov
Furthermore, X-ray crystallography is invaluable for studying co-crystals, where the target compound is crystallized with another molecule (a co-former). This analysis can reveal non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding crystal packing and can influence the physicochemical properties of the compound.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.59 Å, b = 8.47 Å, c = 14.89 Å, β = 97.43° |
| Volume (V) | 1325.7 ų |
| Molecules per unit cell (Z) | 4 |
Chromatographic and Electrophoretic Methods for Purity Assessment and Metabolite Profiling
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method, typically using an octadecyl (C18) column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer, would be developed and validated. nih.gov Purity is determined by integrating the peak area of the main compound relative to any impurities, often detected using UV spectrophotometry at a wavelength of maximum absorbance. ptfarm.plresearchgate.net When coupled with mass spectrometry (LC-MS), this method becomes a powerful tool for metabolite profiling, enabling the separation and identification of potential metabolites in biological samples. nih.gov
Electrophoretic Methods: Capillary electrophoresis (CE) offers an alternative and orthogonal approach for purity assessment. nih.gov CE separates compounds based on their charge-to-size ratio in an electric field. This technique is particularly effective for analyzing charged or polar compounds like piperazine derivatives and can resolve closely related impurities that may co-elute in HPLC. nih.gov The development of a CE method would involve optimizing parameters such as the background electrolyte composition and pH to achieve efficient separation. nih.gov
| Technique | Parameter | Typical Conditions |
|---|---|---|
| RP-HPLC | Column | Octadecyl (C18), 250 x 4.0 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2-3) | |
| Detection | UV at ~239 nm | |
| Capillary Electrophoresis | Capillary | Uncoated fused-silica, 50-60 cm length, 50 µm i.d. |
| Background Electrolyte | 20 mmol/L Phosphoric acid (pH 2.5) | |
| Voltage | 25 kV |
**6.4. Calorimetric and Isothermal Titration Techniques for Binding Thermodynamics
Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. wur.nl This allows for a complete thermodynamic characterization of the interaction between this compound and its biological target (e.g., a protein or enzyme). In an ITC experiment, a solution of the compound is titrated into a solution containing the target molecule, and the resulting heat changes are measured. nih.gov The data obtained can be analyzed to determine the binding affinity (dissociation constant, K D ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. wur.nl This information provides deep insight into the nature of the binding forces driving the interaction.
| Parameter | Description |
|---|---|
| Dissociation Constant (K D ) | A measure of binding affinity; lower K D indicates stronger binding. |
| Stoichiometry (n) | The molar ratio of the ligand to the target in the complex. |
| Enthalpy Change (ΔH) | The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals forces. |
| Entropy Change (ΔS) | The change in randomness upon binding, often related to hydrophobic interactions and conformational changes. |
**6.5. Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetic Binding Analysis
Both Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free, real-time optical biosensing techniques used to study the kinetics of molecular interactions. nih.govharvard.edu These methods are essential for understanding not just the strength of an interaction, but also how quickly the binding and unbinding events occur.
In a typical experiment, the target protein is immobilized on a sensor surface, and a solution of this compound is flowed over it. nih.gov The binding of the compound to the immobilized target causes a change in the refractive index (SPR) or the interference pattern of reflected light (BLI), which is detected in real-time. harvard.edu By monitoring this signal over time during association and dissociation phases, one can determine the association rate constant (k a ) and the dissociation rate constant (k d ). nih.gov These kinetic rates provide a more dynamic picture of the binding event than equilibrium measurements alone.
| Parameter | Description | Relationship |
|---|---|---|
| Association Rate (k a ) | The rate at which the compound binds to the target (on-rate). Units: M⁻¹s⁻¹. | K D = k d / k a |
| Dissociation Rate (k d ) | The rate at which the compound-target complex dissociates (off-rate). Units: s⁻¹. | |
| Equilibrium Dissociation Constant (K D ) | A measure of binding affinity, calculated from the kinetic rates. Units: M. |
Future Perspectives and Translational Research Opportunities for Phenyl 4 2 Pyridyl Piperazinyl Ketone
Exploration of Multi-Target Directed Ligands and Polypharmacology
The traditional "one molecule, one target" paradigm in drug discovery has proven insufficient for complex, multifactorial diseases. This has led to the rise of Multi-Target Directed Ligands (MTDLs), single chemical entities engineered to interact with multiple biological targets simultaneously. nih.gov The Phenyl 4-(2-pyridyl)piperazinyl ketone scaffold is an excellent candidate for MTDL development due to its inherent structural modularity.
Future research can focus on rationally modifying the phenyl and pyridyl rings to introduce pharmacophoric features that engage with secondary targets relevant to a specific disease pathophysiology. For instance, in the context of neurodegenerative diseases, one part of the molecule could be optimized to inhibit an enzyme like monoacylglycerol lipase (B570770) (MAGL), while another part could be designed to interact with sigma receptors, which are implicated in various cellular signaling pathways. nih.govnih.gov A study on related phenyl(piperazin-1-yl)methanone derivatives successfully identified reversible MAGL inhibitors, demonstrating the scaffold's potential for enzyme inhibition. nih.gov This single-target success provides a strong foundation for evolving the scaffold toward polypharmacology, where derivatives could be designed to modulate both enzymatic activity and receptor signaling, offering a synergistic therapeutic effect.
Development of Targeted Delivery Systems and Prodrug Strategies
Optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound is critical for its clinical success. Prodrug strategies, which involve chemically modifying a drug into an inactive form that converts to the active parent molecule in the body, offer a powerful tool to overcome challenges like poor solubility, limited permeability across biological barriers (e.g., the blood-brain barrier), and inadequate site specificity. nih.gov
For this compound and its future derivatives, a prodrug approach could be instrumental. For example, if a derivative is developed with a hydroxyl group, it could be esterified to create a more lipophilic prodrug, enhancing its ability to cross cell membranes. nih.gov The choice of the ester promoiety can be tailored to be cleaved by specific enzymes that are abundant in the target tissue, thereby ensuring site-specific drug release and minimizing off-target effects. nih.gov This targeted-prodrug approach allows for greater control over where and when the active compound is released, potentially improving efficacy and reducing systemic exposure. nih.gov
Integration of Omics Technologies in Mechanistic Research
Understanding the precise mechanism of action of a novel compound is fundamental to its development. Modern "omics" technologies—such as genomics, proteomics, and metabolomics—provide a holistic view of the molecular changes induced by a compound within a biological system. For future drug candidates derived from the this compound scaffold, integrating these technologies will be crucial.
Should a derivative show potent activity in initial screens (e.g., antiproliferative effects on cancer cells), proteomics could be employed to identify its direct protein targets and map the downstream signaling pathways it perturbs. Metabolomics could reveal how the compound alters cellular metabolism, providing further mechanistic insights. This comprehensive, systems-level data is invaluable for confirming the intended mechanism of action, discovering unexpected off-target effects, identifying potential biomarkers for patient stratification, and uncovering novel therapeutic applications for the compound series.
Advanced Preclinical Model Development for Comprehensive Evaluation
The translation of preclinical findings into clinical success heavily relies on the predictive power of the models used. While traditional 2D cell cultures and simple animal models are useful for initial screening, they often fail to replicate the complexity of human disease. researchgate.netnih.gov To comprehensively evaluate the therapeutic potential of compounds derived from the this compound scaffold, the development and use of advanced preclinical models will be essential.
These models include three-dimensional (3D) organoids, patient-derived xenografts (PDXs), and microfluidic "organ-on-a-chip" systems. For an anticancer agent, testing in PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, can provide a much more accurate prediction of clinical efficacy. nih.gov Similarly, for neurodegenerative applications, brain organoid models can offer insights into a compound's effects on complex human neural networks. Utilizing these sophisticated models will enable a more rigorous and clinically relevant evaluation of efficacy and will be critical for de-risking the progression of lead candidates into human trials. researchgate.net
Innovative Methodologies in Synthetic and Computational Chemistry
Advances in synthetic and computational chemistry are accelerating the pace of drug discovery. The future development of this compound derivatives will benefit significantly from these innovations. Recent research on the closely related phenyl(piperazin-1-yl)methanone scaffold has already demonstrated the power of computational approaches. nih.gov A virtual screening protocol based on a fingerprint-driven consensus docking (CD) approach successfully identified a novel inhibitor of monoacylglycerol lipase (MAGL). nih.govresearchgate.net
This computationally driven discovery process serves as a blueprint for future work. Molecular modeling and docking studies can be used to predict how modifications to the scaffold will affect binding to a target protein, allowing for the rational, structure-based design of more potent and selective inhibitors. nih.govnih.gov Furthermore, new synthetic methodologies, such as C–H functionalization, offer novel ways to modify the piperazine (B1678402) ring at its carbon atoms, opening up previously inaccessible chemical space and allowing for the synthesis of more diverse and structurally complex derivatives. mdpi.com The synergy between advanced computational prediction and innovative synthetic execution will be key to unlocking the full therapeutic potential of this chemical series. nih.gov
Data Table: Biological Activity of Phenyl(piperazin-1-yl)methanone Derivatives
The following table presents data from a study on derivatives of a core scaffold related to this compound, highlighting its potential as a template for developing enzyme inhibitors. The study identified these compounds as reversible inhibitors of monoacylglycerol lipase (MAGL) and evaluated their antiproliferative activity in various cancer cell lines.
| Compound ID | MAGL Inhibition IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) - HCT116 | Antiproliferative IC₅₀ (µM) - MDA-MB-231 | Antiproliferative IC₅₀ (µM) - SKOV3 | Antiproliferative IC₅₀ (µM) - CAOV3 | Antiproliferative IC₅₀ (µM) - OVCAR3 |
| Derivative 4 | 6.1 | 72 | 31 | 51 | 38 | 61 |
| Derivative 5 | 31.9 | >100 | >100 | >100 | >100 | >100 |
Data sourced from a study on phenyl(piperazin-1-yl)methanone derivatives as MAGL inhibitors. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Phenyl 4-(2-pyridyl)piperazinyl ketone, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis of this compound can be optimized using nucleophilic substitution or coupling reactions. For example, analogous compounds like 3,5-dinitro-4-benzylpiperazinyl ketone are synthesized via amide bond formation between substituted piperazines and activated carbonyl precursors (e.g., nitro-substituted benzoyl chlorides) . Key considerations include:
- Catalysts : Use of Grignard reagents or palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography or recrystallization improves purity, monitored by TLC (Rf tracking) or HPLC (retention time analysis) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperazine and pyridyl rings (e.g., δ 7.1–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., m/z = 357.45 for related analogs) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm ketone (C=O) and aromatic C-N stretches .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) on the piperazine ring affect the compound’s biological activity and pharmacokinetics?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Lipophilicity : Benzyl or cyclopropyl groups enhance membrane permeability (logP optimization) .
- Electron-Withdrawing Groups : Nitro or chloro substituents increase electrophilicity, potentially improving target binding (e.g., enzyme inhibition) .
- Spirocyclic Moieties : Complex structures (e.g., 1,4-dioxa-8-azaspiro[4.5]decyl) alter steric hindrance and metabolic stability .
Q. What computational strategies can predict the molecular interactions of this compound with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to kinase active sites (e.g., pyrido[2,3-d]pyrimidine derivatives targeting HBV polymerase) .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors on the pyridyl ring) for activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) .
Q. How should researchers address contradictions in toxicity data (e.g., LD₅₀ variability) across studies?
Methodological Answer: Discrepancies in toxicity profiles (e.g., ipr-mus LD₅₀ = 800 mg/kg vs. higher values) arise from:
- Administration Route : Intraperitoneal vs. oral dosing affects bioavailability .
- Metabolic Differences : Species-specific cytochrome P450 activity alters metabolite toxicity .
- Purity : Impurities (e.g., nitroso byproducts) may skew results; validate via HPLC-MS .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- Microbroth Dilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Resistance Studies : Serial passage assays to monitor mutation frequency under sub-MIC conditions .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method) .
- Nanoparticle Encapsulation : PLGA nanoparticles enhance plasma half-life (characterize via DLS and TEM) .
- Forced Degradation : Expose to heat, light, and pH extremes; monitor degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
